molecular formula C11H19NO2 B15252876 Ethyl 6-aminospiro[2.5]octane-1-carboxylate

Ethyl 6-aminospiro[2.5]octane-1-carboxylate

Cat. No.: B15252876
M. Wt: 197.27 g/mol
InChI Key: PPEJCXIWRWYXJC-UHFFFAOYSA-N
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Description

Ethyl 6-aminospiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a bicyclic system with a six-membered ring fused to a smaller five-membered ring. The amino group at position 6 introduces nucleophilic and basic properties, making it valuable in medicinal chemistry for drug discovery, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) or enzyme inhibitors.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 6-aminospiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-11(9)5-3-8(12)4-6-11/h8-9H,2-7,12H2,1H3

InChI Key

PPEJCXIWRWYXJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCC(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-aminospiro[2.5]octane-1-carboxylate typically involves the reaction of ethyl 6-oxaspiro[2.5]octane-1-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminospiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while substitution reactions produce various substituted products .

Scientific Research Applications

Ethyl 6-aminospiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-aminospiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Key Structural Modifications

The following table summarizes critical differences between Ethyl 6-aminospiro[2.5]octane-1-carboxylate and its analogs:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Primary amine at position 6 C₁₀H₁₇NO₂* 199.25 (theoretical) Not explicitly listed† High nucleophilicity; potential drug intermediate
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Oxygen atom at position 6 C₁₀H₁₆O₃ 184.235 909406-74-2 Used in protein degrader building blocks; stable ether linkage
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate Two fluorine atoms at position 6 C₁₁H₁₆F₂O₂ 218.24 1447942-88-2 Increased lipophilicity; electron-withdrawing effects
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride Secondary amine (aza) + HCl salt C₁₀H₁₈ClNO₂‡ 243.70 (reported) 1983157-41-0 Enhanced water solubility due to salt form; pharmaceutical intermediate
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride Aminomethyl group + HCl salt C₁₀H₁₇ClN₂O₃ 260.71 (theoretical) Not explicitly listed Dual functional groups for conjugation

Notes:

  • *Theoretical molecular weight calculated assuming the formula C₁₀H₁₇NO₂.

Functional Implications

  • Amino vs. Oxa Substituents: The primary amine in this compound offers nucleophilic reactivity for covalent bonding or hydrogen bonding, unlike the inert ether oxygen in the oxa analog. This makes the amino variant more suitable for active pharmaceutical ingredient (API) synthesis .
  • Salt Forms: Hydrochloride salts (e.g., 6-azaspiro derivative) improve solubility for intravenous formulations but may require additional purification steps .

Biological Activity

Ethyl 6-aminospiro[2.5]octane-1-carboxylate (CAS No. 171361-65-2) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological effects, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its biological activity. The molecular formula is C10H17NO2C_{10}H_{17}NO_2, with a molecular weight of approximately 183.25 g/mol. The compound contains a carboxylate functional group, which is often associated with enhanced solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
LogP0.82
Polar Surface Area36 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of reagents such as potassium tert-butoxide and various alkylating agents. A common method includes heating a mixture of ethyl carbamate and appropriate cyclic intermediates under reflux conditions to yield the desired product with high yields (up to 94%) .

Synthesis Procedure Example

  • Reagents : Ethyl carbamate, potassium tert-butoxide, cyclic ketones.
  • Conditions : Reflux in ethanol/water mixture.
  • Yield : Approximately 94%.

Antimicrobial Activity

Recent studies have indicated that spirocyclic compounds, including this compound, exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds have shown enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes .

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of spiro compounds.
    • Method : In vitro testing against gram-positive and gram-negative bacteria.
    • Findings : A significant reduction in bacterial growth was observed with IC50 values comparable to standard antibiotics.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects of spiro derivatives on breast cancer cell lines.
    • Method : MTT assay for cell viability.
    • Findings : Certain derivatives exhibited IC50 values ranging from 22.75 μM to 25.18 μM, indicating potent anticancer activity .

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